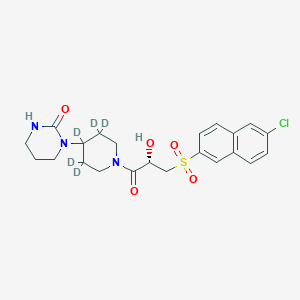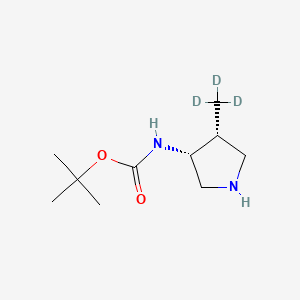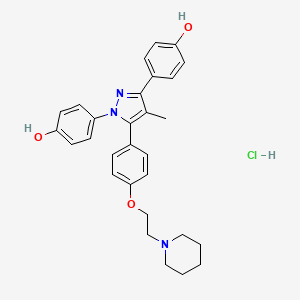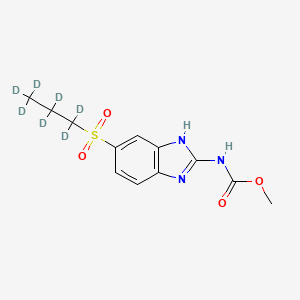
Prosapogenin CP4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prosapogenin CP4 is a triterpenoid saponin derived from oleanolic acid. It is a naturally occurring compound found in various plant species. This compound is known for its unique chemical structure, which lacks a 23-hydroxyl group, distinguishing it from other similar saponins
Preparation Methods
Synthetic Routes and Reaction Conditions
Prosapogenin CP4 can be synthesized through enzymatic hydrolysis of protogracillin, a process that involves the use of β-dextranase . This method is efficient and yields a high purity product. Additionally, the compound can be obtained through the hydrolysis and chromatographic purification of commercially available Quil-A, a saponin-rich extract from Quillaja saponaria .
Industrial Production Methods
Industrial production of this compound involves optimizing process conditions such as steaming, drying, and extracting. For instance, the steaming process can be performed in an autoclave, followed by drying and extracting to maximize the content of prosapogenins .
Chemical Reactions Analysis
Types of Reactions
Prosapogenin CP4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
Scientific Research Applications
Prosapogenin CP4 has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Prosapogenin CP4 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the STAT3 signaling pathway, leading to apoptosis in cancer cells . Additionally, its role as an immunoadjuvant involves the activation of dendritic cells and the enhancement of antigen presentation .
Comparison with Similar Compounds
Prosapogenin CP4 can be compared with other similar compounds, such as:
Prosapogenin CP6: Another triterpenoid saponin with similar biological activities but different structural features.
Prosapogenin B of dioscin: Known for its cytotoxic properties against various cancer cell lines.
This compound is unique due to its lack of a 23-hydroxyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C46H74O15 |
|---|---|
Molecular Weight |
867.1 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C46H74O15/c1-22-30(49)35(60-37-33(52)31(50)25(47)20-56-37)34(53)38(58-22)61-36-32(51)26(48)21-57-39(36)59-29-12-13-43(6)27(42(29,4)5)11-14-45(8)28(43)10-9-23-24-19-41(2,3)15-17-46(24,40(54)55)18-16-44(23,45)7/h9,22,24-39,47-53H,10-21H2,1-8H3,(H,54,55)/t22-,24-,25+,26-,27-,28+,29-,30-,31+,32-,33+,34+,35+,36+,37-,38-,39-,43-,44+,45+,46-/m0/s1 |
InChI Key |
QDYPTQWAAOGCJD-DHNGTCSPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@@H]([C@@H](CO8)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)






![2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide](/img/structure/B12414019.png)


![(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one](/img/structure/B12414035.png)


![5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B12414044.png)
